Field: Chemical and Biological Sciences
Application: 1-(4-Hydroxyphenyl)prop-2-en-1-one has been studied for its antibacterial activities. It has been evaluated against the penicillin-binding proteins of Staphylococcus aureus bacteria .
Method: The compound was studied using density functional theory at B3LYP method with 6-311G** basis set . A molecular docking study was also conducted to evaluate the inhibitory potential of the studied molecule .
Results: The carbonyl group in the molecule was shown to play a significant role in antibacterial activity. Four bonds were formed by the carbonyl group with the key protein of the bacteria (three favorable hydrogen bonds plus one van der Waals bond) out of six interactions .
Field: Material Science
Application: 1-(4-Hydroxyphenyl)prop-2-en-1-one based compounds have been studied for their physical properties, specifically in the context of single crystal analysis .
Method: Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio. The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .
Results: A correlation between molecular structure and mechanical properties was observed. The results provide a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape .
Field: Optics and Material Science
Application: 1-(4-Hydroxyphenyl)prop-2-en-1-one based compounds have been studied for their nonlinear optical (NLO) behavior .
Method: The compound was synthesized and grown as single crystals by slow evaporation solution growth technique in acetone . The hyperpolarizability studies were carried out using density functional theory (DFT) - triply parameter hybrid model DFT/B3LYP using GAUSSIAN 03 .
Results: The calculated first order hyperpolarizability was found as 0.1314 × 10 −30 e.s.u. for one crystal and 0.188 × 10 −30 e.s.u. for another . The second harmonic generation was studied by Kurtz–Perry test .
Field: Biomedical Sciences
Application: Chalcone analogs, including 1-(4-Hydroxyphenyl)prop-2-en-1-one, have been reported to have a variety of exciting biological activities, such as anticancer .
1-(4-Hydroxyphenyl)prop-2-en-1-one, also known as a chalcone, is an organic compound characterized by its structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a hydroxyl group on one of the phenyl rings enhances its reactivity and biological properties. Chalcones are notable for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects, making them significant in medicinal chemistry.
The biological activity of 1-(4-Hydroxyphenyl)prop-2-en-1-one is attributed to its ability to interact with multiple molecular targets:
The synthesis of 1-(4-Hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction, where 4-hydroxyacetophenone reacts with an appropriate aldehyde (such as benzaldehyde) in the presence of a base (e.g., sodium hydroxide or potassium hydroxide). The reaction is generally performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
1-(4-Hydroxyphenyl)prop-2-en-1-one has several applications:
Interaction studies have revealed that 1-(4-Hydroxyphenyl)prop-2-en-1-one can bind to various biomolecules such as proteins and nucleic acids. Molecular docking studies suggest that it may interact with proteins involved in cancer progression and inflammation. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties.
Several compounds share structural similarities with 1-(4-Hydroxyphenyl)prop-2-en-1-one. Here are notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(2E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Chlorine atom on phenyl ring | Enhanced reactivity due to halogen bonding |
(2E)-3-(4-methylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Methyl group on phenyl ring | Increased lipophilicity and altered biological activity |
(2E)-3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Methoxy group instead of hydroxyl | Improved solubility and different biological activity |
The unique presence of the hydroxyl group in 1-(4-Hydroxyphenyl)prop-2-en-1-one enhances its solubility and reactivity compared to its analogs. This feature not only influences its chemical behavior but also significantly affects its biological activity, making it a compound of interest in medicinal chemistry research.